molecular formula C25H21N3O6S B6480362 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-methylthiophene-3-carboxamide CAS No. 476368-62-4

5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-methylthiophene-3-carboxamide

Cat. No.: B6480362
CAS No.: 476368-62-4
M. Wt: 491.5 g/mol
InChI Key: KMCRXVJQYMCMTA-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxamide derivative featuring three distinct structural motifs:

Benzodioxole methyl group: A 1,3-benzodioxole moiety attached via a methylene group at the 5-position of the thiophene ring. This group is known for enhancing metabolic stability and influencing lipophilicity in drug design .

4-Methylthiophene core: The thiophene ring substituted with a methyl group at the 4-position, a common scaffold in bioactive molecules due to its planar aromatic structure and electronic properties.

3-(2,5-Dioxopyrrolidin-1-yl)benzamido substituent: A benzamide group at the 2-position of the thiophene, modified with a 2,5-dioxopyrrolidine ring. This moiety may confer protease-targeting properties, as dioxopyrrolidine derivatives are often utilized in covalent inhibitor design .

The molecular formula is C₂₆H₂₂N₃O₆S, with an average molecular weight of 504.54 g/mol (calculated using data from analogous structures in ).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-13-19(10-14-5-6-17-18(9-14)34-12-33-17)35-25(22(13)23(26)31)27-24(32)15-3-2-4-16(11-15)28-20(29)7-8-21(28)30/h2-6,9,11H,7-8,10,12H2,1H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCRXVJQYMCMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison of the target compound with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(2,5-Dioxopyrrolidin-1-yl)benzamido Benzodioxole, Dioxopyrrolidine, Methyl C₂₆H₂₂N₃O₆S 504.54 Potential protease inhibition; enhanced metabolic stability
5-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-2-(1-naphthoylamino)thiophene-3-carboxamide () 1-Naphthoylamino Benzodioxole, Naphthoyl, Methyl C₂₅H₂₀N₂O₅S 484.50 Higher lipophilicity due to naphthoyl group; possible π-π stacking interactions
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () 4-Cyanobenzylidene Cyano, Furan, Thiazolo-pyrimidine C₂₂H₁₇N₃O₃S 403.45 Dual electron-withdrawing groups (cyano, carbonyl); photostability
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Pyrazole-amino-cyanothiophene Pyrazole, Cyano, Amino C₉H₇N₅O₂S 273.26 Multi-donor/acceptor system; potential for hydrogen-bonding interactions

Key Findings from Structural Analysis

Substituent Impact on Bioactivity: The 3-(2,5-dioxopyrrolidin-1-yl)benzamido group in the target compound differentiates it from the naphthoylamino variant in . The dioxopyrrolidine ring may enable covalent binding to catalytic residues in enzymes, a feature absent in the naphthoyl derivative .

Synthetic Accessibility: The target compound’s synthesis likely involves a multi-step protocol similar to , where a benzodioxole-methylthiophene intermediate is functionalized via amidation. In contrast, ’s compounds require condensation with aromatic aldehydes and thiouracil derivatives, which are less atom-economical .

Thermodynamic Stability :

  • The methyl group at the 4-position of the thiophene ring (common in all analogs) contributes to steric stabilization, reducing ring puckering and enhancing crystallinity, as observed in SHELX-refined structures () .

Research Implications and Limitations

  • Gaps in Data : Direct biological activity data (e.g., IC₅₀ values) for the target compound are unavailable in the provided evidence. Comparative studies must rely on structural analogs and computational predictions.
  • Opportunities for Further Study :
    • Protease Inhibition Assays : Testing the dioxopyrrolidine moiety’s reactivity with serine proteases (e.g., thrombin, trypsin).
    • Solubility Profiling : The benzodioxole group may improve aqueous solubility compared to naphthoyl derivatives, warranting experimental validation .

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